molecular formula C16H28N2O6Si B8112765 3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine

3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine

Cat. No.: B8112765
M. Wt: 372.49 g/mol
InChI Key: VWMFRWSCFRRALN-FMKGYKFTSA-N
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Description

3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine is a complex organic compound that features a pyrimidine ring attached to a tetrahydrofuran moiety. The presence of tert-butyldimethylsilyl (TBDMS) and methoxy groups suggests that this compound is likely used in synthetic organic chemistry, particularly in the protection of hydroxyl groups during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring. The tert-butyldimethylsilyl group is often introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (MeI) or dimethyl sulfate (DMS).

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Hydrogen gas (H₂), Pd/C

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Reduced pyrimidine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing for selective reactions at other sites.

Biology

In biological research, derivatives of this compound may be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

Medicine

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Mechanism of Action

The mechanism of action for compounds like this often involves interactions with biological macromolecules such as enzymes or nucleic acids. The pyrimidine ring can mimic natural nucleobases, allowing the compound to interfere with DNA or RNA synthesis. The TBDMS group provides stability and protection during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • 1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The presence of the tert-butyldimethylsilyl group in this compound provides unique stability and protection for the hydroxyl group, making it particularly useful in multi-step organic synthesis. This feature distinguishes it from other similar compounds that may lack such protective groups.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h7-8,10,12-14,19H,9H2,1-6H3,(H,17,20,21)/t10-,12-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMFRWSCFRRALN-FMKGYKFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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